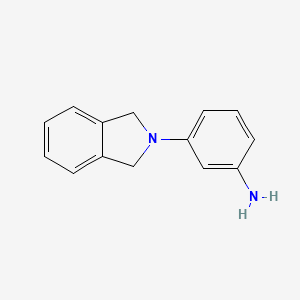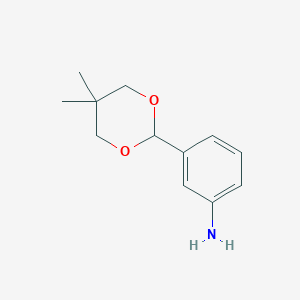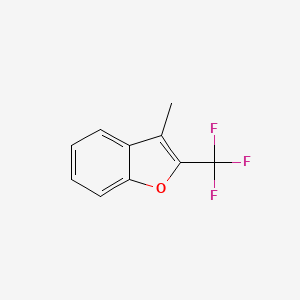
3-メチル-2-(トリフルオロメチル)ベンゾフラン
概要
説明
3-Methyl-2-(trifluoromethyl)benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a trifluoromethyl group at the 2-position and a methyl group at the 3-position of the benzofuran ring imparts unique chemical properties to this compound.
科学的研究の応用
3-Methyl-2-(trifluoromethyl)benzofuran has a wide range of scientific research applications, including:
作用機序
Target of Action
3-Methyl-2-(trifluoromethyl)benzofuran is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known to interact with various biological targets leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran compounds are known to have various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Safety and Hazards
生化学分析
Biochemical Properties
3-Methyl-2-(trifluoromethyl)benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-Methyl-2-(trifluoromethyl)benzofuran has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, it interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage .
Cellular Effects
The effects of 3-Methyl-2-(trifluoromethyl)benzofuran on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Methyl-2-(trifluoromethyl)benzofuran can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and protection against oxidative stress . Moreover, it influences the expression of genes involved in apoptosis, cell cycle regulation, and inflammation, thereby affecting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 3-Methyl-2-(trifluoromethyl)benzofuran exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 3-Methyl-2-(trifluoromethyl)benzofuran inhibits the activity of certain kinases, such as mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling and stress responses . Additionally, it can modulate the activity of transcription factors, such as nuclear factor-kappa B (NF-κB), influencing the expression of genes involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Methyl-2-(trifluoromethyl)benzofuran in laboratory settings have been extensively studied. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-Methyl-2-(trifluoromethyl)benzofuran can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of pro-inflammatory signaling . These findings suggest that the compound may have potential therapeutic applications for chronic conditions associated with oxidative stress and inflammation .
Dosage Effects in Animal Models
In animal models, the effects of 3-Methyl-2-(trifluoromethyl)benzofuran vary with different dosages. At low doses, the compound exhibits protective effects against oxidative stress and inflammation, enhancing cell survival and function . At higher doses, 3-Methyl-2-(trifluoromethyl)benzofuran can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits .
Metabolic Pathways
3-Methyl-2-(trifluoromethyl)benzofuran is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic pathways involved in energy production and detoxification .
Transport and Distribution
The transport and distribution of 3-Methyl-2-(trifluoromethyl)benzofuran within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 3-Methyl-2-(trifluoromethyl)benzofuran can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of 3-Methyl-2-(trifluoromethyl)benzofuran plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 3-Methyl-2-(trifluoromethyl)benzofuran has been found to localize to the mitochondria, where it modulates mitochondrial function and oxidative phosphorylation . Additionally, it can be directed to the nucleus, influencing gene expression and transcriptional regulation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(trifluoromethyl)benzofuran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . This method is particularly useful for synthesizing polycyclic benzofuran compounds that are otherwise difficult to prepare.
Industrial Production Methods
Industrial production of 3-Methyl-2-(trifluoromethyl)benzofuran typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-Methyl-2-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzofuran derivatives, while substitution reactions can introduce new functional groups into the benzofuran ring.
類似化合物との比較
Similar Compounds
Similar compounds to 3-Methyl-2-(trifluoromethyl)benzofuran include other benzofuran derivatives with different substituents. Some examples are:
- 2-Methylbenzofuran
- 3-Trifluoromethylbenzofuran
- 2,3-Dimethylbenzofuran
Uniqueness
The presence of both a trifluoromethyl group and a methyl group in 3-Methyl-2-(trifluoromethyl)benzofuran imparts unique chemical properties that distinguish it from other benzofuran derivatives
特性
IUPAC Name |
3-methyl-2-(trifluoromethyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-6-7-4-2-3-5-8(7)14-9(6)10(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQIULJGRMYYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387780.png)
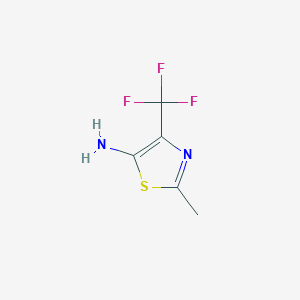
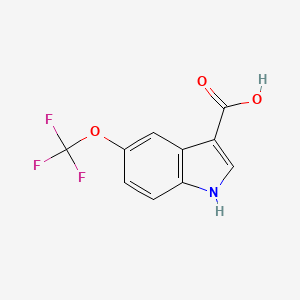
![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B1387786.png)
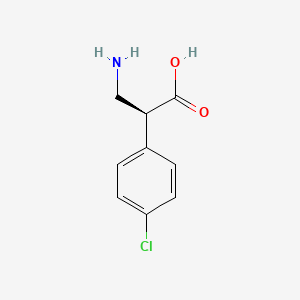

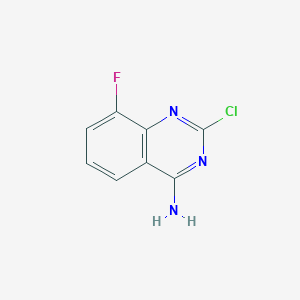
![2-(4-Ethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1387794.png)
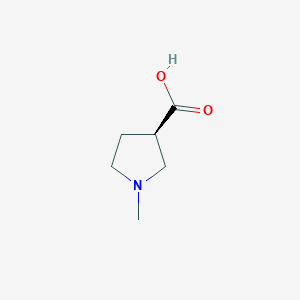
![Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1387797.png)
